molecular formula C30H46O3 B1250841 Ganoderone A

Ganoderone A

Cat. No.: B1250841
M. Wt: 454.7 g/mol
InChI Key: SDAWCNCFVWQZDP-GOUGDUPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderone A is a tetracyclic triterpenoid that is 5alpha-lanosta-8,24-diene substituted by a hydroxy group at position 26 and oxo groups at positions 3 and 7. Isolated from the fruiting bodies of Ganoderma pfeifferi, it exhibits against herpes simplex virus. It has a role as a metabolite and an anti-HSV-1 agent. It is a tetracyclic triterpenoid, a diketone and a primary alcohol. It derives from a hydride of a lanostane.

Scientific Research Applications

Antiviral Properties

  • Ganoderone A exhibits potent inhibitory activity against herpes simplex virus, highlighting its potential as an antiviral agent (Niedermeyer et al., 2005).

α-Glucosidase Inhibitory Activity

  • Studies on Ganoderma resinaceum, closely related to this compound, have shown significant inhibitory activity against α-glucosidase, suggesting potential applications in blood sugar regulation (Chen et al., 2018).

Neuroprotective Effects

  • Ganoderma, including compounds like this compound, has been reported to have various neuroprotective effects, such as modulation of neurogenesis and amelioration of Alzheimer's disease (Zhao et al., 2019).

Hepatoprotective Activity

  • This compound has shown moderate cytotoxic activity against certain cell lines, indicating its potential in liver protection and as an anti-cancer agent (Huang et al., 2017).

Immunomodulatory Effects

  • Ganoderma, including this compound, has been studied for its role in cancer immunotherapy, showing broad-spectrum applications through the regulation of the immune system (Cao et al., 2018).

Antioxidant Properties

  • This compound is involved in the regulation of reactive oxygen species and oxidative stress, suggesting potential applications in antioxidation and anti-aging (Ren et al., 2017).

Other Applications

  • Ganoderma, including this compound, has a rich history of use in traditional medicine for various health benefits, and its phytochemical properties are being explored for potential applications in modern medical practices, including nanotechnology (Manasseh et al., 2012).

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione

InChI

InChI=1S/C30H46O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24,31H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,28-,29-,30+/m1/s1

InChI Key

SDAWCNCFVWQZDP-GOUGDUPLSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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